Cas no 71195-71-6 (5-(4-Methylphenyl)amino-5-oxopentanoic acid)

5-(4-Methylphenyl)amino-5-oxopentanoic acid is a synthetic organic compound featuring a phenylamide moiety linked to a pentanoic acid backbone. This structure imparts versatility in applications such as pharmaceutical intermediates or specialty chemical synthesis. The presence of the 4-methylphenyl group enhances stability and influences reactivity, making it suitable for selective functionalization. The carboxylate terminus allows for further derivatization, facilitating its use in peptide coupling or polymer chemistry. Its well-defined molecular architecture ensures consistent performance in research and industrial processes. The compound is typically characterized by high purity, ensuring reproducibility in synthetic workflows. Its balanced solubility in polar and semi-polar solvents broadens its utility across diverse reaction conditions.
5-(4-Methylphenyl)amino-5-oxopentanoic acid structure
71195-71-6 structure
Product Name:5-(4-Methylphenyl)amino-5-oxopentanoic acid
CAS No:71195-71-6
MF:C12H15NO3
MW:221.252403497696
CID:1004204
PubChem ID:3633180
Update Time:2025-08-04

5-(4-Methylphenyl)amino-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • N - Tolyl - glutaramidsaeure
    • 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid
    • SB80465
    • SR-01000414965
    • CS-0360851
    • 5-(4-methylanilino)-5-oxopentanoic acid
    • 5-oxo-5-(P-Tolylamino)pentanoicacid
    • LS-05831
    • 4-p-Tolylcarbamoyl-butyric acid
    • 5-oxo-5-(P-Tolylamino)pentanoic acid
    • Otava-bb 1113782
    • Oprea1_826816
    • AKOS001605226
    • YRPDUMZWXRBNJE-UHFFFAOYSA-N
    • 71195-71-6
    • 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID
    • SR-01000414965-1
    • MFCD00029878
    • 4'-methylglutaranilic acid
    • SCHEMBL7825018
    • DTXSID601251620
    • STL281676
    • 5-(4-Methylphenyl)amino-5-oxopentanoic acid
    • MDL: MFCD00029878
    • Inchi: 1S/C12H15NO3/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: YRPDUMZWXRBNJE-UHFFFAOYSA-N
    • SMILES: O=C(CCCC(=O)O)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 5-(4-Methylphenyl)amino-5-oxopentanoic acid

Introduction to 5-(4-Methylphenyl)amino-5-oxopentanoic Acid (CAS No. 71195-71-6)

5-(4-Methylphenyl)amino-5-oxopentanoic acid, identified by its Chemical Abstracts Service (CAS) number 71195-71-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif combining an amino group, a carboxylic acid moiety, and an aromatic ring, has garnered attention for its potential biological activities and synthetic utility. The presence of a 4-methylphenyl (p-tolyl) group enhances its hydrophobicity and modulates its interactions with biological targets, making it a valuable scaffold for drug discovery.

The compound belongs to the class of α-amino acids, although it is not naturally occurring. Its synthetic pathways often involve condensation reactions or modifications of existing amino acids, which highlight its versatility in organic synthesis. The 5-oxopentanoic acid backbone introduces a β-ketoester-like functionality, which can participate in various chemical transformations such as Michael additions, aldol reactions, or cyclizations, facilitating the construction of more complex molecules.

Recent research has explored the pharmacological properties of derivatives of 5-(4-methylphenyl)amino-5-oxopentanoic acid. Studies have indicated that this compound and its analogs may exhibit effects on enzyme inhibition and receptor binding. For instance, modifications at the amino or carboxylic acid termini can significantly alter binding affinities to targets such as kinases or proteases. Such structural diversification is crucial in medicinal chemistry for optimizing potency and selectivity.

In the context of drug development, the 4-methylphenyl substituent plays a pivotal role in determining the compound's pharmacokinetic profile. This aromatic group contributes to metabolic stability while allowing for fine-tuning of solubility and bioavailability. Additionally, computational modeling studies have suggested that this scaffold can adopt multiple conformations, which may influence its interaction with biological macromolecules. These insights are essential for designing molecules with improved pharmacological properties.

One notable application of 5-(4-methylphenyl)amino-5-oxopentanoic acid is in the synthesis of chiral auxiliaries or ligands for asymmetric catalysis. The presence of a stereogenic center at the α-position allows for the preparation of enantiomerically pure forms, which are highly sought after in industrial processes and academic research. Such derivatives have been employed in asymmetric hydrogenation and epoxide ring-opening reactions, demonstrating the compound's utility beyond traditional pharmaceutical applications.

The chemical reactivity of 5-(4-methylphenyl)amino-5-oxopentanoic acid also makes it a valuable intermediate in peptide mimetics and peptidomimetic drug design. By incorporating this moiety into larger molecular frameworks, researchers can create ligands that mimic the binding behavior of natural peptides while avoiding their limitations such as degradation or immunogenicity. This approach has been particularly fruitful in targeting protein-protein interactions and enzyme inhibition.

Advances in synthetic methodologies have further expanded the utility of CAS No. 71195-71-6. Modern techniques such as flow chemistry and continuous manufacturing allow for scalable production of this compound and its derivatives under controlled conditions. These innovations not only improve yield but also enhance reproducibility, which are critical factors in industrial applications. Furthermore, green chemistry principles have been integrated into synthetic routes to minimize waste and energy consumption.

From a biochemical perspective, 5-(4-methylphenyl)amino-5-oxopentanoic acid has been investigated for its potential role in metabolic pathways and signal transduction cascades. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in inflammation or neurodegeneration. While these findings are still under exploration, they underscore the compound's significance as a lead molecule for further investigation.

The structural diversity inherent in 5-(4-methylphenyl)amino-5-oxopentanoic acid also makes it an attractive candidate for library screening programs aimed at discovering novel bioactive compounds. High-throughput screening (HTS) technologies coupled with automated synthesis platforms enable rapid evaluation of large collections of derivatives. This high-throughput approach has accelerated the identification of promising candidates for preclinical testing.

In conclusion, 5-(4-methylphenyl)amino-5-oxopentanoic acid (CAS No. 71195-71-6) represents a versatile and multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features provide opportunities for designing molecules with tailored biological activities, while advances in synthetic methodologies enhance its accessibility for further development. As research continues to uncover new therapeutic possibilities, this compound is poised to remain at the forefront of drug discovery efforts.

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